molecular formula C19H20N4O2 B11449359 3-[(2-Ethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

3-[(2-Ethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol

Cat. No.: B11449359
M. Wt: 336.4 g/mol
InChI Key: GKUMGVYUWRLOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Ethylphenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an ethylphenyl group, a methoxyphenyl group, and a dihydro-1,2,4-triazin-5-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethylphenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of reagents such as hydrazine and aldehydes or ketones.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate ethylphenyl halide reacts with the triazine core.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar nucleophilic substitution reaction, using a methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Ethylphenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2-ethylphenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-Methoxyphenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one
  • **3-[(2-Chlorophenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one
  • **3-[(2-Methylphenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness

The uniqueness of 3-[(2-ethylphenyl)amino]-6-[(4-methoxyphenyl)methyl]-4,5-dihydro-1,2,4-triazin-5-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenyl and methoxyphenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-(2-ethylanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C19H20N4O2/c1-3-14-6-4-5-7-16(14)20-19-21-18(24)17(22-23-19)12-13-8-10-15(25-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,20,21,23,24)

InChI Key

GKUMGVYUWRLOQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.